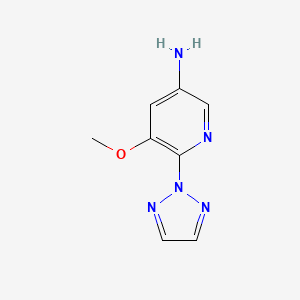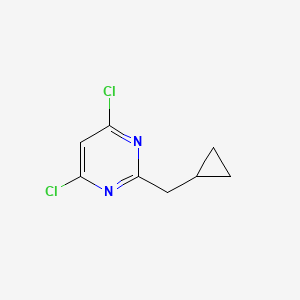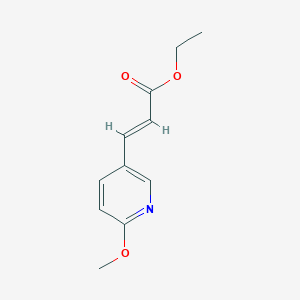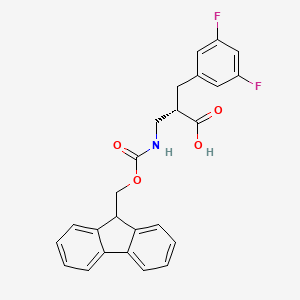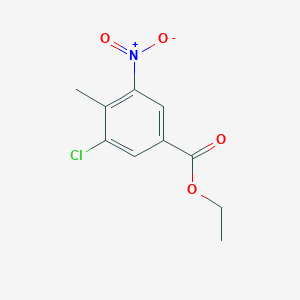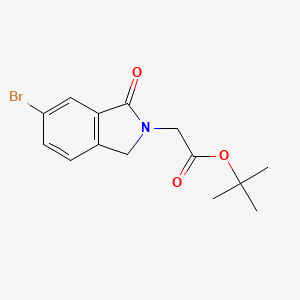
Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)acetate is a chemical compound with the molecular formula C13H16BrNO3 It is a derivative of isoindolinone, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)acetate typically involves the reaction of isoindolinone derivatives with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like DMF or THF.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoindolinone derivatives.
Hydrolysis: Formation of 2-(6-bromo-1-oxoisoindolin-2-yl)acetic acid.
Oxidation and Reduction: Formation of various oxidized or reduced isoindolinone derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as a building block in material science
Mécanisme D'action
The mechanism of action of tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar structure but lacks the bromine atom.
Tert-butyl bromoacetate: Contains the tert-butyl and bromoacetate moieties but lacks the isoindolinone core.
Isoindolinone derivatives: A broad class of compounds with varying substituents on the isoindolinone core.
Uniqueness
Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)acetate is unique due to the presence of both the tert-butyl ester and the brominated isoindolinone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H16BrNO3 |
|---|---|
Poids moléculaire |
326.19 g/mol |
Nom IUPAC |
tert-butyl 2-(5-bromo-3-oxo-1H-isoindol-2-yl)acetate |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-12(17)8-16-7-9-4-5-10(15)6-11(9)13(16)18/h4-6H,7-8H2,1-3H3 |
Clé InChI |
OYZWEYJAMKDWRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1CC2=C(C1=O)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


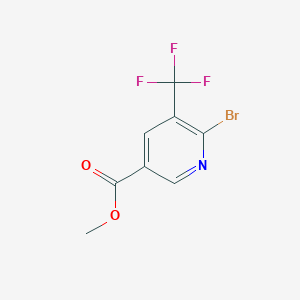
![8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13984120.png)
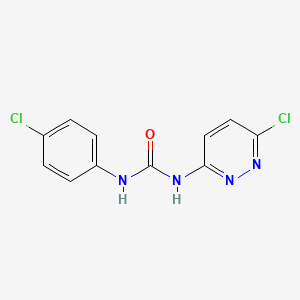
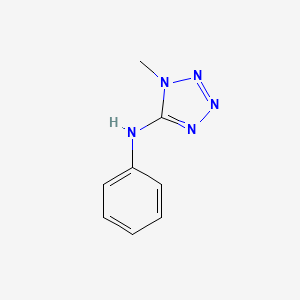
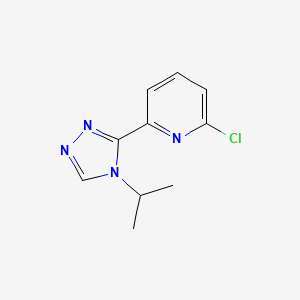
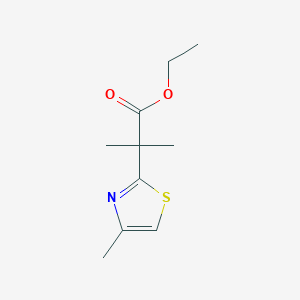
![7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13984138.png)
![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid](/img/structure/B13984139.png)
